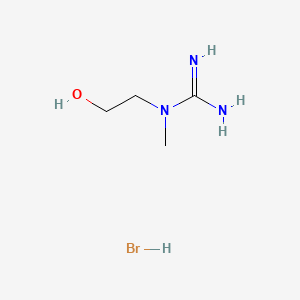
N-(2-Hydroxyethyl)-N-methylguanidine monohydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-N-methylguanidine monohydrobromide is a chemical compound with a variety of applications in scientific research and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-methylguanidine monohydrobromide typically involves the reaction of N-methylguanidine with 2-chloroethanol in the presence of a base, followed by the addition of hydrobromic acid to form the monohydrobromide salt. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents include water or ethanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pH to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-N-methylguanidine monohydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-Hydroxyethyl)-N-methylguanidine oxide, while substitution reactions can produce various derivatives with different functional groups.
科学的研究の応用
N-(2-Hydroxyethyl)-N-methylguanidine monohydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and as a tool for biochemical assays.
Medicine: Research is ongoing into its potential therapeutic uses, including as an antimicrobial agent or in drug delivery systems.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-N-methylguanidine monohydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
類似化合物との比較
Similar Compounds
- N-(2-Hydroxyethyl)formamide
- N-(2-Hydroxyethyl)morpholine
- N-methylguanidine
Uniqueness
N-(2-Hydroxyethyl)-N-methylguanidine monohydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, or specificity in certain applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique properties and diverse applications make it a valuable tool for researchers and industrial chemists alike.
特性
CAS番号 |
6903-83-9 |
|---|---|
分子式 |
C4H12BrN3O |
分子量 |
198.06 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)-1-methylguanidine;hydrobromide |
InChI |
InChI=1S/C4H11N3O.BrH/c1-7(2-3-8)4(5)6;/h8H,2-3H2,1H3,(H3,5,6);1H |
InChIキー |
DRZIYUDRTAHAMD-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)C(=N)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


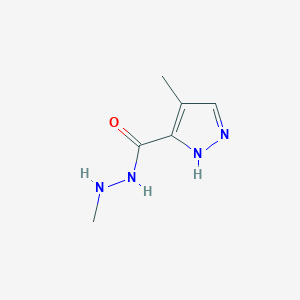
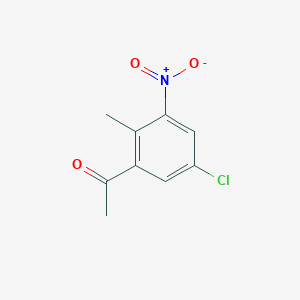
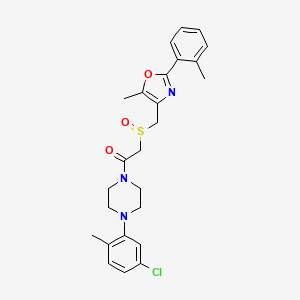
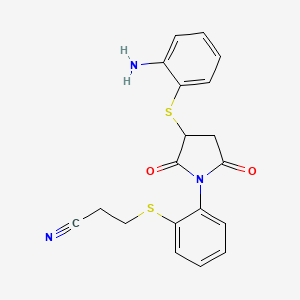
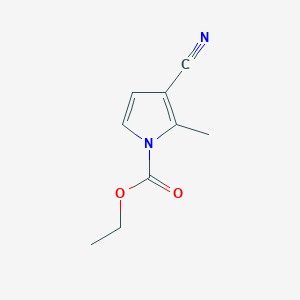
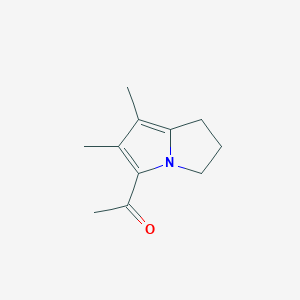
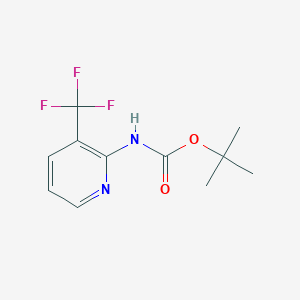
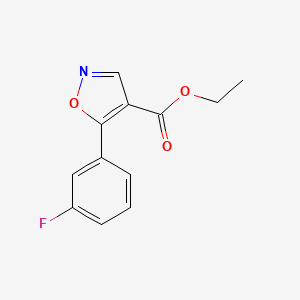
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B15204967.png)
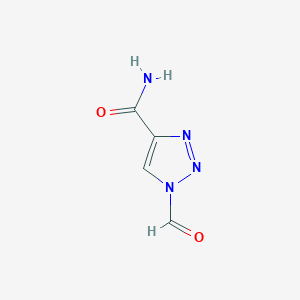
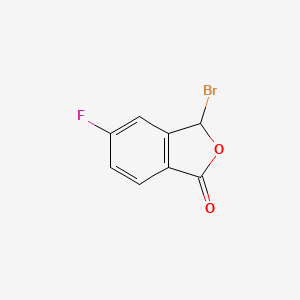

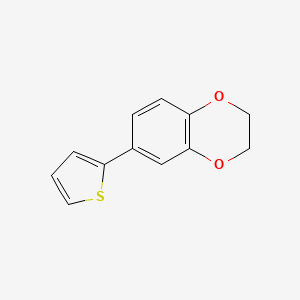
![5-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204996.png)
